molecular formula C8H6F4OS B1462330 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene CAS No. 1803582-26-4

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene

Cat. No.: B1462330
CAS No.: 1803582-26-4
M. Wt: 226.19 g/mol
InChI Key: QDAFHCNRIJJNAS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene is a fluorinated organic compound characterized by the presence of both difluoromethoxy and difluoromethylsulfanyl groups attached to a benzene ring. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene exerts its effects is primarily through its interaction with molecular targets via its fluorinated groups. These interactions often involve the formation of strong hydrogen bonds and van der Waals forces, which can influence the compound’s binding affinity and specificity for target molecules. The pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of difluoromethoxy and difluoromethylsulfanyl groups, which confer distinct chemical properties that are valuable in various applications.

Properties

IUPAC Name

1-(difluoromethoxy)-2-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4OS/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAFHCNRIJJNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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